
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as DMXAA, is a small molecule compound that has been studied for its anti-tumor properties. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. This compound has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-alpha), interleukin-6 (IL-6), and interferon gamma (IFN-gamma). This compound has also been shown to inhibit the growth of blood vessels, which can lead to decreased tumor growth and cell death.
実験室実験の利点と制限
One of the advantages of using 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys at high doses.
将来の方向性
There are a number of future directions for the study of 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new cancer treatments that incorporate this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a small molecule compound that has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, and has the potential to enhance the effectiveness of other cancer treatments. While there are limitations to using this compound in lab experiments, there are also a number of future directions for research in this area.
合成法
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorobenzoyl chloride with 5-methyl-2-aminothiazole in the presence of a base. This reaction results in the formation of this compound as a white solid.
科学的研究の応用
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and breast cancer. This compound has also been studied for its ability to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFBFRHSKQIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)


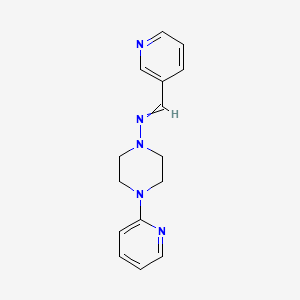
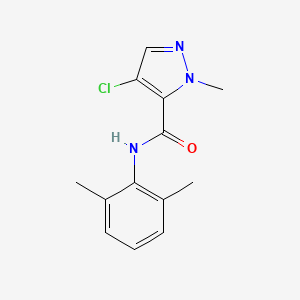
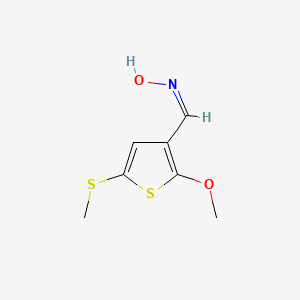
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
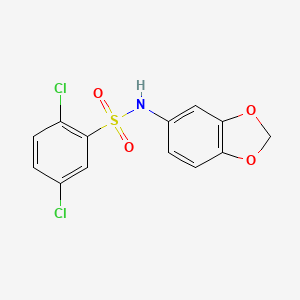
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
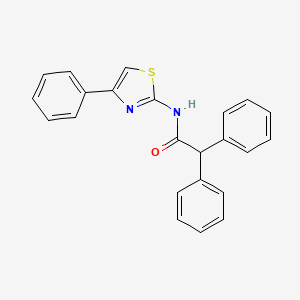

![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)